molecular formula C8H9BN2O2 B6314359 {1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid CAS No. 1430237-52-7

{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid

Cat. No.: B6314359
CAS No.: 1430237-52-7
M. Wt: 175.98 g/mol
InChI Key: YOEMYIQRQOQYFE-UHFFFAOYSA-N
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Description

{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid is a heterocyclic compound that features a boronic acid functional group attached to a pyrrolo[3,2-b]pyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid typically involves the formation of the pyrrolo[3,2-b]pyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyrrole derivative with a pyridine derivative in the presence of a suitable catalyst can yield the desired pyrrolo[3,2-b]pyridine scaffold. Subsequent borylation using reagents such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst can introduce the boronic acid group .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and minimize waste. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid is unique due to its boronic acid functional group, which imparts distinct reactivity and binding properties. This makes it a valuable tool in medicinal chemistry for the development of novel therapeutic agents with specific molecular targets .

Properties

IUPAC Name

(1-methylpyrrolo[3,2-b]pyridin-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-11-3-2-7-8(11)4-6(5-10-7)9(12)13/h2-5,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEMYIQRQOQYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=CN2C)N=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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